N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide - 941955-31-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Catalog Number: EVT-2973433
CAS Number: 941955-31-3
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Biological activity screening: Testing this compound for a range of biological activities, such as anticancer, antimicrobial, or antiviral properties, could uncover potential therapeutic applications. The provided papers highlight the importance of investigating interactions with efflux transporters like P-glycoprotein and BCRP [, , , , ].

Dasatinib

Compound Description: Dasatinib (Sprycel; BMS-354825) is a tyrosine kinase inhibitor approved for use in imatinib-resistant or -intolerant chronic myelogenous leukemia. It is also being investigated for its potential in treating other tumors, including those in the central nervous system (CNS). Dasatinib is a substrate for efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which limit its CNS penetration [].

Relevance: While Dasatinib shares the quinoline core with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, their structures diverge significantly beyond this common feature. The relevance of including Dasatinib stems from its interaction with BCRP, a transporter also implicated in the efflux of hesperetin conjugates [], which share a closer structural resemblance to the main compound. This shared transporter interaction hints at potential overlapping transport mechanisms for these compounds, despite their structural differences.

Hesperetin

Compound Description: Hesperetin is the aglycone of hesperidin, a citrus flavonoid. It undergoes metabolism in intestinal cells to form hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate. These metabolites are primarily transported back into the intestinal lumen by BCRP, potentially limiting hesperetin's bioavailability [].

Relevance: Hesperetin, particularly its metabolized conjugate forms, shares a structural resemblance with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, specifically the presence of a substituted aromatic ring system and a polar side chain. The key similarity lies in their interaction with BCRP. The fact that BCRP plays a significant role in the efflux of both hesperetin conjugates [] and potentially the main compound due to shared structural motifs suggests possible overlapping transport mechanisms. This provides insight into the potential absorption and distribution profile of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide.

N-(4-hydroxyphenyl)retinamide (fenretinide)

Compound Description: Fenretinide is a synthetic retinoid-related molecule that induces apoptosis in various malignant cells. Its mechanism of action is independent of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [].

Relevance: While Fenretinide doesn't share a core structure with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, it belongs to the retinoid-related molecule class. The paper highlighting fenretinide focuses on the importance of exploring structural analogs for enhanced apoptosis induction []. This principle is relevant when considering N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, as exploring its structural analogs might reveal compounds with improved or altered biological activities.

6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437)

Compound Description: CD437 is another synthetic retinoid-related molecule, like fenretinide, known to induce apoptosis in a variety of malignant cells. Its mechanism of action is also suggested to be independent of RARs and RXRs [].

Relevance: Similar to Fenretinide, CD437's relevance to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is based on the concept of exploring structural analogs for potentially different biological activities within a chemical class []. Despite not sharing a direct structural similarity with the main compound, CD437, as a retinoid-related molecule, reinforces the importance of investigating structurally similar compounds to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide.

4-[3-(1-heptyl-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-oxo-E-propenyl] benzoic acid (AGN193198)

Compound Description: AGN193198 is a synthetic retinoid-related molecule that does not bind effectively to RARs and RXRs. It induces apoptosis in various cancer cells, including prostate, breast, gastrointestinal, and leukemia cells, through rapid caspase activation [].

Relevance: AGN193198, while structurally distinct from N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, shares the presence of a tetrahydroquinoline ring system. Although their overall structures differ, this common motif highlights the potential for shared pharmacophoric features. AGN193198's potent apoptosis induction [] underscores the need to investigate the biological activity of the structurally-related N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. The structural similarity, though not absolute, suggests potential overlapping biological activities, making AGN193198 a relevant reference point.

Abacavir (ABC)

Compound Description: Abacavir (ABC) is a nucleoside reverse transcriptase inhibitor used in treating HIV. It is a substrate for the Abcg2/Bcrp1 transporter, the murine homolog of human BCRP, which may influence its bioavailability and distribution to viral reservoirs [].

Relevance: Although Abacavir might not appear structurally similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide at first glance, both interact with BCRP, a transporter known to influence the pharmacokinetics of various drugs. The shared interaction with BCRP [] is crucial. Even if the compounds themselves are structurally diverse, their common transporter interaction suggests that understanding how N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide interacts with BCRP could be informed by research on Abacavir and vice-versa. This shared transporter target highlights a potential for similar pharmacokinetic profiles, particularly concerning absorption, distribution, and elimination.

Zidovudine (AZT)

Compound Description: Zidovudine (AZT) is another nucleoside reverse transcriptase inhibitor used in HIV treatment. Like abacavir, it is a substrate for the Abcg2/Bcrp1 transporter, suggesting a potential role of this transporter in its bioavailability and distribution [].

Relevance: Similar to Abacavir, Zidovudine's relevance stems from its interaction with the Abcg2/Bcrp1 transporter, even though its structure doesn't directly mirror that of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. The research emphasizes the impact of BCRP on the pharmacokinetic properties of drugs like Zidovudine []. This is relevant because even if N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide itself isn't a nucleoside analog, its shared transporter target with Zidovudine and Abacavir hints at potential similarities in their absorption, distribution, and elimination profiles.

(R)-4-((1aR,6R,10bS)-1,2-difluoro-1,1a,6,10b-tetrahydrodibenzo-(a,e)cyclopropa(c) cycloheptan-6-yl)-α-((5-quinoloyloxy)methyl)-1-piperazineethanol, trihydrochloride (zosuquidar; LY335979)

Compound Description: LY335979 (zosuquidar) is a selective inhibitor of P-gp used to increase the CNS penetration of drugs that are P-gp substrates, such as dasatinib [].

Relevance: While LY335979 might not share a core structure with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, its role as a P-gp inhibitor is relevant in the context of understanding potential drug interactions. If N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide interacts with P-gp, similar to Dasatinib [], understanding the effects of inhibitors like LY335979 becomes crucial. Such inhibitors could alter the pharmacokinetics of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, especially its distribution and elimination, potentially leading to drug-drug interactions.

3-(6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-3-yl)-propionic acid tert-butyl ester (Ko143)

Compound Description: Ko143 is a potent and selective inhibitor of BCRP. It is used in research to study the role of BCRP in drug efflux and to assess the potential of BCRP inhibition to improve drug bioavailability [, , ].

Relevance: Although Ko143 might not share a structural resemblance with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, its role as a BCRP inhibitor is highly relevant. The fact that Ko143 inhibits BCRP [, , ] provides a valuable tool to study the involvement of BCRP in the transport of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. If the main compound is a BCRP substrate, co-administration or pre-treatment with Ko143 could alter its pharmacokinetics, potentially impacting its efficacy and side-effect profile.

Compound Description: GF120918 (elacridar) is a dual inhibitor of both P-gp and BCRP. It is often used in research to investigate the combined role of these transporters in drug efflux [, , ].

Relevance: Though GF120918 might not have direct structural similarity to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, its potent dual inhibition of P-gp and BCRP [, , ] provides valuable information for studying the pharmacokinetics of the main compound. If N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide interacts with either transporter, GF120918 can be used to assess the combined contribution of P-gp and BCRP to its overall disposition. This knowledge is crucial for optimizing dosing regimens and understanding potential drug-drug interactions.

Nelfinavir

Compound Description: Nelfinavir is an HIV protease inhibitor that also interacts with drug transporters like BCRP. It is used in combination with other antiretroviral drugs to suppress HIV replication [].

Relevance: While Nelfinavir itself might not be structurally similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, its inclusion is based on its interaction with BCRP. The paper highlights that BCRP exhibits different inhibition profiles depending on the substrate and inhibitor used []. This suggests that even structurally diverse compounds can have complex interactions with BCRP, highlighting the need to study N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide's interaction with BCRP directly, rather than relying on inferences from structurally dissimilar compounds.

Pluronic P85

Compound Description: Pluronic P85 is a non-ionic surfactant that can inhibit BCRP activity. It is often used in drug formulations to enhance drug solubility and bioavailability [].

Relevance: Although Pluronic P85 is not structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, its inclusion stems from its ability to inhibit BCRP, though not as selectively as compounds like Ko143. The research emphasizing Pluronic P85 highlights the diverse range of molecules capable of interacting with BCRP []. This further reinforces the need to directly assess N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide's interaction with BCRP, as even structurally dissimilar compounds can modulate its activity, potentially influencing the pharmacokinetic profile of the main compound.

Prazosin

Compound Description: Prazosin is an alpha-adrenergic receptor blocker primarily used to treat high blood pressure. It is also recognized as a substrate for BCRP, making it a valuable tool for studying BCRP-mediated drug interactions [].

Relevance: Although structurally distinct from N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, Prazosin's significance lies in its interaction with BCRP. The research indicates that Prazosin interacts with BCRP differently compared to nucleoside substrates, suggesting multiple binding regions within the transporter []. This difference in binding interaction is crucial. Even though Prazosin isn't structurally similar to the main compound, its interaction with BCRP underscores the complexity of this transporter's interactions. It suggests that extrapolating interaction profiles from structurally dissimilar compounds like Prazosin to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide might not be accurate.

Imatinib

Compound Description: Imatinib (Gleevec; STI 571) is a tyrosine kinase inhibitor primarily used to treat certain types of leukemia. It is known to be a substrate for BCRP, and its interaction with BCRP has been studied extensively [].

Relevance: Though Imatinib might not resemble N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide structurally, its relevance arises from its role as a well-studied BCRP substrate. The paper discussing Imatinib suggests the presence of multiple binding regions within BCRP, evidenced by differential interactions with various substrates and inhibitors []. This finding emphasizes that even if N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide isn't a tyrosine kinase inhibitor like Imatinib, its potential interaction with BCRP should be investigated independently. Relying on inferences from structurally dissimilar compounds, even if they interact with the same transporter, might not provide a complete picture.

Properties

CAS Number

941955-31-3

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39

InChI

InChI=1S/C14H20N2O3S/c1-10(2)9-16-13-6-5-12(15-20(3,18)19)8-11(13)4-7-14(16)17/h5-6,8,10,15H,4,7,9H2,1-3H3

InChI Key

FKQBPOGSMQTYQN-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.